1-(4-Phenylpiperazin-1-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7OS/c30-21(28-13-11-27(12-14-28)18-6-2-1-3-7-18)16-31-20-9-8-19-24-25-22(29(19)26-20)17-5-4-10-23-15-17/h1-10,15H,11-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVXPDOICPRAFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to have pharmacologically active properties
Mode of Action
It is known that the compound is a result of the cycloaddition of pyridine n-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine This suggests that the compound may interact with its targets through a similar mechanism
Biochemical Pathways
Compounds with similar structures have been found to have pharmacologically active properties This suggests that the compound may affect similar biochemical pathways
Result of Action
Compounds with similar structures have been found to have strong antitumor activities and very low toxicity This suggests that this compound may have similar effects
Biological Activity
The compound 1-(4-Phenylpiperazin-1-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone represents a class of heterocyclic compounds with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 394.51 g/mol. The compound features a piperazine ring, a triazole moiety, and a pyridazine derivative, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Ion Channels : The compound has shown potential cardiotoxicity by inhibiting the hERG ion channel at higher concentrations, which is a common concern in drug development due to the risk of arrhythmias .
- Antimicrobial Activity : In vitro studies have demonstrated that the compound exhibits moderate potency against Cryptosporidium species, with an effective concentration (EC50) of 2.1 μM . This suggests potential applications in treating infections caused by this parasite.
Structure-Activity Relationships (SAR)
Research into the SAR has revealed that modifications to the piperazine and triazole components can significantly affect potency and selectivity. For example:
- Linker Modifications : Altering the linker between the piperazine and triazole moieties has been shown to enhance efficacy against Cryptosporidium, leading to derivatives with improved selectivity profiles .
Biological Activity Data
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Cryptosporidiosis Treatment : In animal models, derivatives of this compound demonstrated oral efficacy against acute and chronic C. parvum infections, suggesting a potential role in treating cryptosporidiosis .
- Cardiotoxicity Assessment : A study highlighted the need for careful assessment of cardiotoxicity due to hERG channel inhibition when developing this class of compounds for therapeutic use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Pharmacological Activity
- Antiproliferative Potential: Compounds with tetrazole-thiol substituents (e.g., ) exhibit antiproliferative activity, suggesting that the target compound’s triazolopyridazine-thioether scaffold may share similar mechanisms .
- Heterocyclic Influence: The imidazothiazole derivative () lacks triazolopyridazine but retains the ethanone-piperazine linker, highlighting structural flexibility in activity optimization .
Physicochemical Properties
- Polarity : Pyridine’s nitrogen increases polarity compared to thiophene, which may improve aqueous solubility but reduce membrane permeability .
Research Findings and Implications
- Substituent Effects : Replacing thiophene with pyridine (as in the target compound) could enhance binding affinity to kinases or receptors requiring polar interactions .
- Synthetic Feasibility : The synthesis route in (thiol-alkylation of tetrazole derivatives) may be adaptable to the target compound by substituting tetrazole with triazolopyridazine-thiol .
- Patent Diversity: Piperazine-ethanone derivatives in patents () demonstrate broad structural diversity, underscoring the scaffold’s versatility in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
